molecular formula C14H20OS B8081125 4-(4-Propan-2-ylphenyl)thian-4-ol

4-(4-Propan-2-ylphenyl)thian-4-ol

Cat. No.: B8081125
M. Wt: 236.37 g/mol
InChI Key: YOYLVGCAQNXVPD-UHFFFAOYSA-N
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Description

4-(4-Propan-2-ylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted at the 4-position with a 4-propan-2-ylphenyl group. The thiane ring contributes to its unique electronic and steric properties, while the isopropyl-substituted phenyl group enhances hydrophobicity and influences intermolecular interactions.

Properties

IUPAC Name

4-(4-propan-2-ylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20OS/c1-11(2)12-3-5-13(6-4-12)14(15)7-9-16-10-8-14/h3-6,11,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLVGCAQNXVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 4-(4-Propan-2-ylphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out by a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

4-(4-Propan-2-ylphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

4-(4-Propan-2-ylphenyl)thian-4-ol has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies related to cellular processes and molecular interactionsIn industry, it can be utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 4-(4-Propan-2-ylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(4-(Trifluoromethyl)phenyl)thian-4-ol

  • Structure : Replaces the isopropyl group with a trifluoromethyl (-CF₃) substituent on the phenyl ring.
  • Molecular Weight : 262.29 g/mol .
  • Higher molecular weight (262.29 vs. ~234.36 g/mol for 4-(4-Propan-2-ylphenyl)thian-4-ol) due to fluorine substitution. Applications: Likely used in fluorinated materials or pharmaceuticals requiring metabolic stability .

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol

  • Structure : Oxygen-containing pyran ring instead of thiane, with a methyl and phenyl substituent.
  • Molecular Weight : 192.12 g/mol .
  • Key Differences: The pyran ring’s oxygen atom increases polarity compared to sulfur in thiane, affecting solubility and boiling point. Lower molecular weight (192.12 vs. ~234.36 g/mol) due to the absence of the bulky isopropylphenyl group. Applications: Potential use in fragrances or solvents due to oxygen’s hydrogen-bonding capacity .

(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide

  • Structure: Fused thieno-thiopyran system with sulfone groups.
  • Key Differences: Sulfone groups increase oxidation state and polarity, contrasting with the thiane ring’s reduced sulfur. Applications: Likely explored in high-stability polymers or bioactive molecules .

Data Table: Comparative Properties

Compound Name Molecular Weight (g/mol) Core Ring Substituent(s) Key Functional Groups
4-(4-Propan-2-ylphenyl)thian-4-ol ~234.36* Thiane 4-Propan-2-ylphenyl Thiane, hydroxyl
4-(4-(Trifluoromethyl)phenyl)thian-4-ol 262.29 Thiane 4-Trifluoromethylphenyl Thiane, hydroxyl
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol 192.12 Pyran 4-Methyl, 2-phenyl Pyran, hydroxyl
(4S,6S)-Thieno-thiopyran derivative N/A Thieno-thiopyran 6-Methyl, sulfone groups Sulfone, hydroxyl

*Estimated based on structural analogs.

Research Findings and Implications

  • Electronic Effects : Electron-donating groups (e.g., isopropyl) on the phenyl ring may enhance nucleophilicity of the hydroxyl group in 4-(4-Propan-2-ylphenyl)thian-4-ol, whereas electron-withdrawing groups (e.g., -CF₃) could stabilize negative charges in intermediates .
  • Solubility : Thiane derivatives are less polar than pyran analogs, suggesting lower water solubility but higher lipid compatibility, making them suitable for hydrophobic drug delivery systems .
  • Synthetic Challenges : The steric bulk of the isopropyl group in 4-(4-Propan-2-ylphenyl)thian-4-ol may complicate regioselective synthesis compared to smaller substituents .

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